molecular formula C11H8FN3 B12066144 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B12066144
M. Wt: 201.20 g/mol
InChI Key: JTBHDLBJJJQQHK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a 4-methylimidazole moiety at the 4-position. Its molecular formula is C₁₀H₉FN₃ (based on structural analysis) with a molecular weight of 191.20 g/mol . The compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, as evidenced by its structural similarity to nilotinib, a tyrosine kinase inhibitor containing a 4-methylimidazole group . The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group contributes to binding interactions in biological targets .

Properties

IUPAC Name

3-fluoro-4-(4-methylimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c1-8-6-15(7-14-8)11-3-2-9(5-13)4-10(11)12/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHDLBJJJQQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and 4-methylimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

    Synthetic Route: The 4-methylimidazole is reacted with 3-fluorobenzonitrile under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce oxides or reduced derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity to its targets, while the nitrile group can participate in various chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Yield/Synthesis Notes Reference
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (Target Compound) C₁₀H₉FN₃ 191.20 Fluorine at C3, 4-methylimidazole at C4, benzonitrile core Commercial availability
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile C₁₂H₁₀N₃O 228.23 Methoxy substituent replaces fluorine; increased steric bulk N/A
3-Fluoro-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}benzonitrile C₁₄H₁₄FN₃ 243.28 Isopropyl group on imidazole; methylene linker between imidazole and benzene N/A
3-Fluoro-4-(4-(piperidin-4-ylamino)-pyrimido-oxazin-8-yl)benzonitrile (21) C₁₈H₁₈FN₅O 355.36 Pyrimido-oxazine ring replaces imidazole; tertiary amine substituent 72% yield via similar routes
4-[3-(4-Hydroxybutyl)-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile C₁₇H₁₈F₃N₃O₂S 385.40 Thioxoimidazolidinone ring; trifluoromethyl and hydroxybutyl groups N/A
3-(1H-Benzimidazol-1-ylmethyl)-4-fluorobenzonitrile C₁₅H₁₀FN₃ 259.26 Benzimidazole replaces imidazole; methylene linker N/A
3-Fluoro-4-{[4-(hydroxyimino)piperidin-1-yl]methyl}benzonitrile C₁₃H₁₄FN₃O 247.27 Piperidine ring with hydroxyimino group; methylene linker N/A

Key Observations:

  • Substituent Effects: Fluorine vs. Imidazole Modifications: Compounds with methylene-linked imidazole (e.g., ) or benzimidazole () show increased steric bulk, which may impact target selectivity. Heterocycle Replacement: Pyrimido-oxazine () and thioxoimidazolidinone () introduce larger, more complex rings, likely influencing pharmacokinetic properties.
  • Synthetic Yields :

    • Compound 21 (pyrimido-oxazine derivative) was synthesized in 72% yield, indicating efficient coupling methodologies .

Research Findings and Discussion

  • Structural Diversity : The benzonitrile core accommodates diverse substituents, enabling tuning of electronic and steric properties for specific biological targets. For instance, trifluoromethyl groups () enhance metabolic stability, while piperidine derivatives () may improve solubility.
  • Synthetic Accessibility : High yields (e.g., 72% for compound 21 ) highlight robust synthetic routes for analogs, though commercial availability of the target compound () suggests scalability.

Notes

Molecular Formula Discrepancy : reports the molecular formula as C₁₀H₁₀N₃F, while structural analysis suggests C₁₀H₉FN₃. This may reflect a typographical error or protonation state difference.

Biological Data Gaps : The evidence lacks explicit activity comparisons. Further studies on binding assays or ADMET profiles are needed.

Importance of Substituents : Fluorine and nitrile groups are critical for electronic effects, while imidazole modifications dictate steric and hydrogen-bonding interactions .

SHELX Software : Structural data for some analogs (e.g., ) were likely resolved using SHELX programs, a standard in crystallography .

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